N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine
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Overview
Description
N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine is a complex organic compound that belongs to the class of fluorene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine typically involves multi-step organic reactions. The process often starts with the preparation of the fluorene derivatives, followed by their functionalization to introduce the dibenzo[b,d]furan moiety. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as changes in cellular signaling pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-9H-fluoren-2-ylamine
- 2-Ethyl-5-(9H-fluoren-9-ylidenemethyl)furan
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethyl
Uniqueness
N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine stands out due to its complex structure, which combines multiple fluorene and dibenzo[b,d]furan moieties. This unique arrangement imparts distinct electronic and photophysical properties, making it valuable for applications in advanced materials and electronic devices.
Properties
Molecular Formula |
C52H37NO |
---|---|
Molecular Weight |
691.9 g/mol |
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-N-(9,9-diphenylfluoren-2-yl)dibenzofuran-1-amine |
InChI |
InChI=1S/C52H37NO/c1-51(2)43-23-12-9-20-38(43)40-30-28-36(32-45(40)51)53(47-25-15-27-49-50(47)42-22-11-14-26-48(42)54-49)37-29-31-41-39-21-10-13-24-44(39)52(46(41)33-37,34-16-5-3-6-17-34)35-18-7-4-8-19-35/h3-33H,1-2H3 |
InChI Key |
CSANZDWAIQAYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C7=CC=CC=C7)C8=CC=CC=C8)C9=C1C2=CC=CC=C2OC1=CC=C9)C |
Origin of Product |
United States |
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